4-(Hydrazinylmethyl)benzonitrile
Description
4-(Hydrazinylmethyl)benzonitrile is a benzonitrile derivative featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the para position of the aromatic ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in forming hydrazones and coordinating with metal ions . Its hydrochloride salt form (CAS: listed in ) enhances solubility and stability, making it suitable for synthetic applications. Benzonitrile derivatives, including this compound, serve as critical intermediates in drug discovery, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors .
Properties
IUPAC Name |
4-(hydrazinylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4,11H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKJNUVHWQCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302742 | |
| Record name | 4-(Hydrazinylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-23-9 | |
| Record name | 4-(Hydrazinylmethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydrazinylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Hydrazinylmethyl)benzonitrile involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions. The resulting product, 4-(hydrazinomethyl)benzonitrile, is then treated with hydrochloric acid to obtain the desired hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
Scientific Research Applications
Overview
4-(Hydrazinylmethyl)benzonitrile, with the molecular formula CHN, is a versatile organic compound featuring both hydrazinyl and nitrile functional groups. Its unique structure allows for a variety of applications across medicinal chemistry, material science, and biological research. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
Drug Development
this compound is utilized as a scaffold in the design of novel pharmaceuticals. Its derivatives have shown potential as anticonvulsant and anti-inflammatory agents. The hydrazinyl group can participate in various biochemical pathways, allowing for interactions with molecular targets such as enzymes and receptors.
Case Study: Anticonvulsant Activity
In a study focused on synthesizing new anticonvulsant agents, derivatives of this compound were evaluated for their efficacy in inhibiting convulsions in animal models. The results indicated that certain modifications to the compound enhanced its activity significantly, highlighting its potential in treating epilepsy.
Material Science
Novel Materials Development
The presence of the nitrile group and the aromatic ring system contributes to interesting electronic and structural properties, making this compound valuable in developing advanced materials. Its ability to form coordination complexes with metals has implications in catalysis and sensor technology.
| Property | Description |
|---|---|
| Electronic Properties | The nitrile group enhances electron-withdrawing capabilities, improving conductivity. |
| Thermal Stability | Exhibits high thermal stability, making it suitable for high-performance materials. |
Biological Research
Synthesis of Biologically Active Compounds
This compound serves as an intermediate in synthesizing various biologically active molecules. Research has shown that derivatives can inhibit key enzymes involved in metabolic pathways, making them candidates for further investigation in drug discovery.
Case Study: Enzyme Inhibition
Research demonstrated that certain hydrazone derivatives synthesized from this compound exhibited potent inhibition against acetylcholinesterase (AChE). This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Chemical Reactions
This compound can undergo several chemical reactions that expand its utility:
- Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing compounds.
- Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH).
- Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions with various electrophiles.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Azides |
| Reduction | LiAlH | Primary amines |
| Substitution | Amines or alcohols | Substituted hydrazines |
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)benzonitrile involves its interaction with molecular targets through its hydrazinyl and nitrile groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact pathways and targets depend on the specific application and the nature of the compounds derived from it.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Selected Benzonitrile Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The hydrazinylmethyl group is electron-donating, enhancing nucleophilicity at the benzonitrile carbon, whereas boronate () and nitro () substituents are electron-withdrawing, directing electrophilic substitutions.
- Stability : Triazole-containing derivatives () exhibit enhanced stability due to intramolecular hydrogen bonding, unlike the hydrazinylmethyl analog, which may require hydrochloride salt formation for stabilization .
Key Observations :
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- C≡N Stretch: All compounds show characteristic nitrile stretches near 2220 cm⁻¹, with minor shifts due to substituent electronic effects .
- NMR Signatures : The hydrazinylmethyl group (δ 4.25 ppm, singlet) is distinct from thiophenyl (δ 7.45-7.90 ppm) or fluorophenyl (δ 6.90-7.80 ppm) protons .
Biological Activity
4-(Hydrazinylmethyl)benzonitrile, a compound characterized by its hydrazine and benzonitrile functional groups, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10N4
- CAS Number : 1059626-08-2
The compound consists of a benzene ring substituted with a hydrazinylmethyl group and a nitrile functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, impacting cognitive functions and potential therapeutic effects in neurodegenerative diseases .
- Antimicrobial Activity : Studies indicate that hydrazone derivatives, including those related to this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 19.1 µM | |
| Antimicrobial | Active against multiple strains | |
| Cytotoxicity | Dose-dependent effects | |
| Anti-inflammatory | Modulates COX enzymes |
Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various hydrazone compounds on AChE and BuChE. The results indicated that modifications to the hydrazone scaffold significantly enhanced inhibitory activity, with this compound derivatives demonstrating promising results against both enzymes . The dual inhibition mechanism suggests potential therapeutic applications in Alzheimer's disease.
Study 2: Antimicrobial Properties
Research on hydrazone derivatives of benzohydrazide highlighted their effectiveness as antimicrobial agents. Compounds similar to this compound showed significant activity against bacterial strains, indicating their potential as lead compounds for developing new antibiotics .
Study 3: Cytotoxic Effects
In vitro studies assessed the cytotoxicity of this compound on cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
